Bromo-NNC13-8241
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Description
Bromo-NNC13-8241 is a compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which is a promising target for the treatment of various types of pain. In
Scientific Research Applications
Isotope Analysis Method for Herbicide Bromoxynil and Its Application in Photo-Degradation Studies
Bromoxynil, a nitrile herbicide, is studied for its environmental fate using a Compound-Specific Isotope Analysis (CSIA) method. This method, which includes offline thin-layer chromatography and elemental analyzer isotope ratio mass spectrometer (EA-IRMS), accurately measures δ13C and δ15N in bromoxynil. It's applied to samples degraded under laboratory and natural conditions, revealing insights into the degradation process and environmental implications of bromoxynil use (Knossow, Siebner, & Bernstein, 2020).
Microbial Turnover and Non-Extractable Residues of Bromoxynil in Soil Microcosms
This research focuses on the microbial turnover of 13C-labeled bromoxynil in soil, investigating the formation of bromoxynil non-extractable residues (NER). The study reveals significant mineralization of bromoxynil, with a portion turning into biogenic NER. The results provide insights into the environmental impact of bromoxynil, including its persistence and potential toxicity in soil environments (Nowak, Telscher, Seidel, & Miltner, 2018).
Development of Radioligands for Imaging Benzodiazepine Receptors
NNC 13-8241, a bromo-analogue of NNC 13-8199, binds selectively to benzodiazepine receptors with subnanomolar affinity. This study reports the preparation of Bromine-76 and Carbon-11 labeled NNC 13-8199, demonstrating their use in positron emission tomography (PET) for imaging benzodiazepine receptors in the primate brain. The study highlights the potential of these radioligands for human PET studies, especially in contexts requiring slow metabolism (Foged et al., 1997).
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis
Bromination is a key transformation in organic synthesis. This review outlines the use of bromine and various bromo-organic compounds in diverse organic transformations, highlighting their scope in reactions like bromination, cohalogenation, oxidation, cyclization, and more. The comprehensive coverage of bromo-organic compounds' applications in organic chemistry underlines their significance in synthetic methodologies (Saikia, Borah, & Phukan, 2016).
properties
CAS RN |
106937-64-8 |
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Product Name |
Bromo-NNC13-8241 |
Molecular Formula |
C17H14BrN5O2 |
Molecular Weight |
400.23 |
Purity |
>98% |
synonyms |
3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-7-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine |
Origin of Product |
United States |
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